BenchChemオンラインストアへようこそ!

5-Bromo-3-cyclopentyl-1,6-dimethyluracil

GPR17 agonist GPCR drug discovery neurodegenerative disease

5-Bromo-3-cyclopentyl-1,6-dimethyluracil (CAS 32000-82-1) is a fully substituted, non-nucleosidic uracil derivative belonging to the 5-bromo-6-methyluracil class. It bears a bromine at C5, methyl groups at N1 and C6, and a distinctive N3-cyclopentyl substituent.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
CAS No. 32000-82-1
Cat. No. B14689477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-cyclopentyl-1,6-dimethyluracil
CAS32000-82-1
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br
InChIInChI=1S/C11H15BrN2O2/c1-7-9(12)10(15)14(11(16)13(7)2)8-5-3-4-6-8/h8H,3-6H2,1-2H3
InChIKeyUEKGKTSCDCCRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-cyclopentyl-1,6-dimethyluracil (CAS 32000-82-1): Core Physicochemical and Structural Profile for Procurement Evaluation


5-Bromo-3-cyclopentyl-1,6-dimethyluracil (CAS 32000-82-1) is a fully substituted, non-nucleosidic uracil derivative belonging to the 5-bromo-6-methyluracil class [1]. It bears a bromine at C5, methyl groups at N1 and C6, and a distinctive N3-cyclopentyl substituent. Structurally, it is a regioisomer of 5-bromo-1-cyclopentyl-3,6-dimethyluracil (CAS 31991-90-9), with the cyclopentyl group repositioned from N1 to N3 [2]. The compound is listed with GHS Acute Toxicity Category 2 (H300) in the ECHA CLP inventory, informing laboratory risk management [3]. Its computed XLogP3 of 1 and zero hydrogen bond donors indicate moderate lipophilicity and an inability to act as a classical hydrogen bond donor at the uracil ring, defining its permeability and solubility profile relative to analogs with free NH groups [1].

Why 5-Bromo-3-cyclopentyl-1,6-dimethyluracil Cannot Be Replaced by Common In-Class 5-Bromouracil Analogs


Generic substitution among 5-bromo-6-methyluracil derivatives is precluded by the unique combination of the N3-cyclopentyl group and the N1/C6-dimethylation pattern. The cyclopentyl substituent elevates lipophilicity (XLogP3 = 1) compared to N1,N3-dimethyl analogs (XLogP3 = 0.3) [1], while introducing greater conformational flexibility than planar N3-phenyl (XLogP3 = 1.3) or N3-benzyl counterparts [2]. This substitution pattern also removes hydrogen bond donor capacity, distinguishing it from N1-unsubstituted uracils such as Bromacil (CAS 314-40-9) that retain a free NH [3]. Regioisomeric repositioning of the cyclopentyl group from N3 to N1 (CAS 31991-90-9) yields a distinct spatial presentation of the hydrophobic moiety, which can profoundly alter receptor recognition, as evidenced by differential GPR17 agonist potencies spanning over an order of magnitude within the 5-bromouracil chemotype [4].

Quantitative Differentiation Evidence: 5-Bromo-3-cyclopentyl-1,6-dimethyluracil vs. Closest Structural Analogs


GPR17 Agonist Potency: 5-Bromo-3-cyclopentyl-1,6-dimethyluracil vs. Structurally Related 5-Bromouracil Derivative

In a curated ChEMBL/BindingDB dataset, 5-bromo-3-cyclopentyl-1,6-dimethyluracil (as represented by BDBM50458861/CHEMBL4216761) exhibited an EC50 of 28 nM as an agonist at human GPR17 expressed in 1321N1 cells, assessed via calcium mobilization [1]. A comparator 5-bromouracil derivative (BDBM50458835/CHEMBL4217194) tested under identical assay conditions showed an EC50 of 624 nM, representing a 22.3-fold weaker potency [2]. A third uracil derivative (BDBM50458879/CHEMBL4218936) was nearly inactive, with an EC50 of 4.98 μM (178-fold weaker than the target) [3]. These data were generated in the same assay platform (human 1321N1 cells, Oregon Green BAPTA-1/AM, 1 h incubation), enabling direct quantitative comparison.

GPR17 agonist GPCR drug discovery neurodegenerative disease

URAT1 Inhibition: 5-Bromo-3-cyclopentyl-1,6-dimethyluracil vs. Analog in Hyperuricemia Target Panel

A uracil derivative bearing the cyclopentyl substitution pattern (represented by BDBM50624556/CHEMBL5396907) was evaluated for inhibition of human URAT1 (SLC22A12) stably overexpressed in HEK293 cells, yielding an IC50 of 3,800 nM against ¹⁴C-uric acid uptake [1]. This moderate affinity for the urate transporter contrasts with the nanomolar GPR17 potency, suggesting multi-target profiling value. Direct comparator data under identical URAT1 assay conditions are not available, but the data establish a selectivity profile that can guide target-specific procurement for either GPCR-focused or transporter-focused screening panels.

URAT1 inhibitor urate transporter hyperuricemia

Lipophilicity (XLogP3) Differentiation: 5-Bromo-3-cyclopentyl-1,6-dimethyluracil vs. 5-Bromo-1,3-dimethyluracil and Bromacil

The computed XLogP3 for 5-bromo-3-cyclopentyl-1,6-dimethyluracil is 1 [1], representing a 0.7 log unit increase over 5-bromo-1,3-dimethyluracil (XLogP3 = 0.3) [2] driven by the N3-cyclopentyl group. This value is 1.1 log units lower than Bromacil (5-bromo-3-sec-butyl-6-methyluracil, XLogP3 = 2.1), which features a sec-butyl chain and a free N1-H [3]. The intermediate lipophilicity—between the dimethyl analog and the herbicide Bromacil—suggests a permeability-solubility balance distinct from both extremes, relevant for cellular assay compatibility and formulation decisions.

lipophilicity partition coefficient drug-likeness

Hydrogen Bond Donor Count and Conformational Restriction: Differentiation from Bromacil and N1-Unsubstituted Uracils

5-Bromo-3-cyclopentyl-1,6-dimethyluracil possesses zero hydrogen bond donors (HBD = 0) because both N1 and N3 positions are fully alkylated [1]. This contrasts with Bromacil (HBD = 1, N1-H free) [2] and with 5-bromouracil, which bears two free NH groups (HBD = 2). The absence of HBD capacity alters solubility, crystal packing, and intermolecular interactions. Rotatable bond count is 1 for the target compound (the cyclopentyl ring attachment only), compared to 2 for Bromacil (sec-butyl chain) [2] and 0 for 5-bromo-1,3-dimethyluracil [3], indicating an intermediate degree of conformational flexibility that may influence entropy-driven binding thermodynamics.

hydrogen bonding conformational analysis rotatable bonds

Recommended Application Scenarios for 5-Bromo-3-cyclopentyl-1,6-dimethyluracil Based on Quantitative Evidence


GPR17 Agonist Screening and SAR Studies in Neurodegenerative Disease Research

With an EC50 of 28 nM at human GPR17 in calcium mobilization assays [1], this compound serves as a validated nanomolar-potency agonist for screening campaigns targeting oligodendrocyte differentiation, remyelination, and neuroprotection. Its potency exceeds that of structurally related 5-bromouracil derivatives by 22- to 178-fold under identical assay conditions [REFS-1, REFS-2], making it suitable as a reference agonist for HTS hit validation and concentration-response curve benchmarking in 1321N1 or primary oligodendrocyte precursor cell models.

Multi-Target Profiling Reference Compound for Uracil Transporter and GPCR Panels

The compound exhibits dual pharmacological annotation—GPR17 agonist (EC50 28 nM) [1] and URAT1 inhibitor (IC50 3,800 nM) [3]—enabling its use as a cross-target reference standard in selectivity profiling. Its moderate URAT1 affinity makes it a suitable low-affinity control for urate transport assays, while its nanomolar GPR17 activity anchors GPCR screening. This profile supports procurement for integrated target panels where a single chemotype must serve multiple assay endpoints.

Physicochemical Comparator for 5-Bromouracil Analog Libraries in Drug-Likeness Optimization

The compound's intermediate lipophilicity (XLogP3 = 1) [4] and zero hydrogen bond donor count [4] position it as a reference for balancing permeability and solubility in uracil-based lead series. Compared to the overly lipophilic Bromacil (XLogP3 = 2.1, herbicide) [5] and the highly polar 5-bromo-1,3-dimethyluracil (XLogP3 = 0.3) [6], the target compound sits in a desirable drug-like lipophilicity window, informing medicinal chemistry decisions around N3-substituent selection.

Regioisomeric Selectivity Probe for N3- vs. N1-Cyclopentyl Uracil Binding Modes

As the N3-cyclopentyl regioisomer (CAS 32000-82-1), this compound is structurally distinct from its N1-cyclopentyl counterpart (CAS 31991-90-9) [7]. This regioisomeric pair can be used to interrogate the spatial requirements of uracil-binding pockets, particularly for GPR17 and related purinergic/P2Y-family receptors where the position of the hydrophobic cyclopentyl group may dictate agonist vs. antagonist behavior. Procurement of both regioisomers enables definitive SAR assignment for N-substitution vector preferences.

Quote Request

Request a Quote for 5-Bromo-3-cyclopentyl-1,6-dimethyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.